
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, characterized by the presence of two methyl groups and two fluorine atoms attached to the benzene ring
Preparation Methods
The synthesis of 1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the fluorination of 1,3-dimethyl-2-(fluoromethyl)benzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added slowly to a solution of the starting material in an appropriate solvent, such as acetonitrile .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of fluorinated aromatic compounds .
Chemical Reactions Analysis
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Medicine: Fluorinated compounds are of great interest in medicinal chemistry due to their potential as pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, where the electrophile forms a sigma bond with the benzene ring. This is followed by the loss of a proton to regenerate the aromatic system .
In biological systems, the fluorine atoms in the compound can influence its interaction with enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and dipole interactions, which can enhance the binding affinity and specificity of the compound for its molecular targets .
Comparison with Similar Compounds
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Dimethyl-2-(fluoromethyl)benzene: This compound lacks the additional fluorine atom at the 5-position, which can affect its reactivity and properties.
1,3-Dimethyl-5-chloro-2-(fluoromethyl)benzene: The presence of a chlorine atom instead of a fluorine atom can lead to differences in chemical behavior and applications.
1,3,5-Trimethyl-2-(fluoromethyl)benzene: The additional methyl group at the 5-position can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10F2 |
|---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
5-fluoro-2-(fluoromethyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
ISVUFQVGQAUZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CF)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


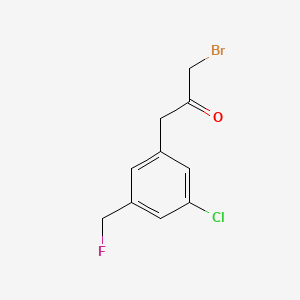
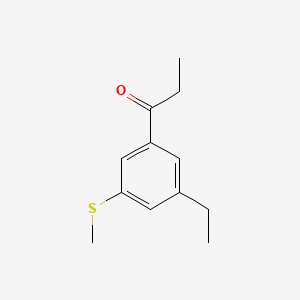
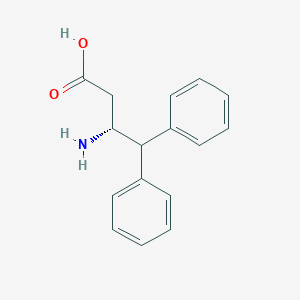
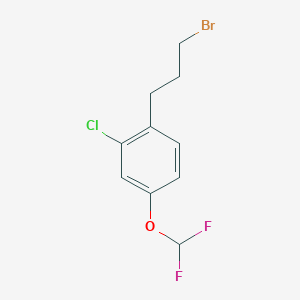

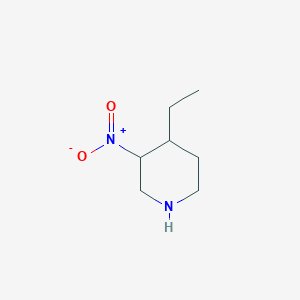
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
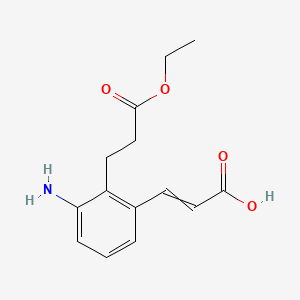

![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)



![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
